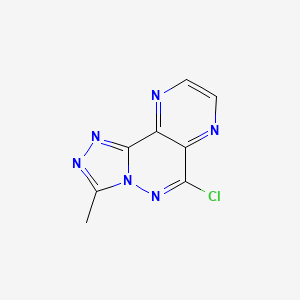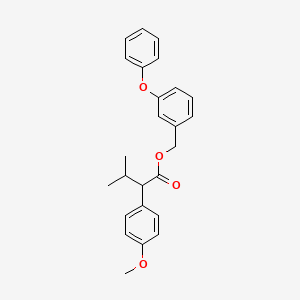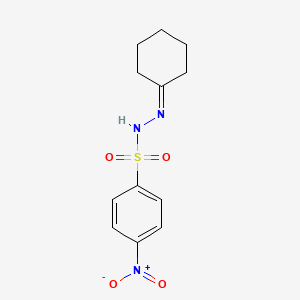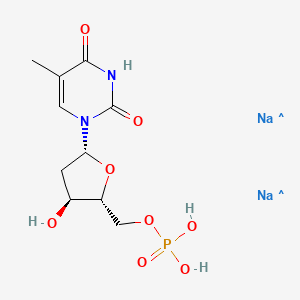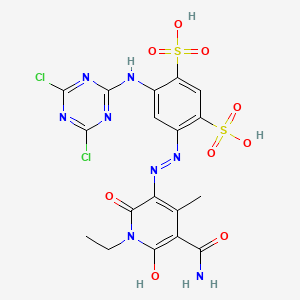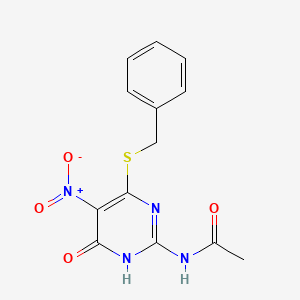
N-(4-benzylsulfanyl-5-nitro-6-oxo-1H-pyrimidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 145923 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 145923 involves multiple steps, including the use of specific reagents and reaction conditions. The detailed synthetic route typically includes:
Initial Reactants: The process begins with the selection of appropriate starting materials.
Reaction Conditions: Specific temperature, pressure, and catalysts are used to facilitate the reactions.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of NSC 145923 is scaled up using large reactors and optimized conditions to ensure high yield and purity. The process involves:
Batch or Continuous Processing: Depending on the demand, either batch or continuous processing methods are employed.
Quality Control: Rigorous quality control measures are in place to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
NSC 145923 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents under controlled conditions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts are used to enhance the reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
NSC 145923 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: NSC 145923 is used in the production of various industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of NSC 145923 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Targets: It binds to specific proteins or enzymes, altering their activity.
Pathway Modulation: It modulates various biochemical pathways, leading to changes in cellular functions.
Properties
CAS No. |
51471-46-6 |
|---|---|
Molecular Formula |
C13H12N4O4S |
Molecular Weight |
320.33 g/mol |
IUPAC Name |
N-(4-benzylsulfanyl-5-nitro-6-oxo-1H-pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C13H12N4O4S/c1-8(18)14-13-15-11(19)10(17(20)21)12(16-13)22-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,14,15,16,18,19) |
InChI Key |
AKUOIRZWRLSYEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C(C(=O)N1)[N+](=O)[O-])SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



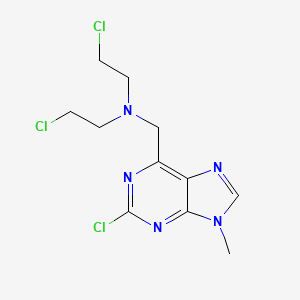


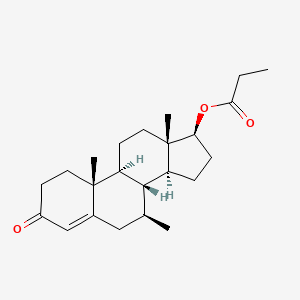
![2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid](/img/structure/B12811155.png)
